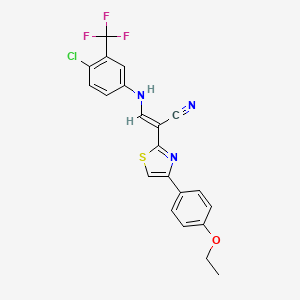

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring:

- A 4-chloro-3-(trifluoromethyl)phenyl substituent, which confers strong electron-withdrawing properties and lipophilicity.

- An (E)-acrylonitrile backbone, which may act as a Michael acceptor for covalent interactions in biological systems .

This compound is structurally related to pharmacologically active molecules, particularly kinase inhibitors and enzyme modulators, as evidenced by analogs like Sorafenib Tosylate (), which shares the 4-chloro-3-(trifluoromethyl)phenyl motif.

Properties

IUPAC Name |

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3N3OS/c1-2-29-16-6-3-13(4-7-16)19-12-30-20(28-19)14(10-26)11-27-15-5-8-18(22)17(9-15)21(23,24)25/h3-9,11-12,27H,2H2,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXXQEJYHIKSNN-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole-based derivative with potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H16ClF3N4OS

- Molecular Weight : 426.88 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation. The thiazole moiety contributes significantly to its anticancer properties by interacting with various molecular targets:

- Inhibition of CDK9 : Similar compounds have shown the ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and cell cycle progression .

- Induction of Apoptosis : The presence of the chloro and trifluoromethyl groups enhances the compound's ability to induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins such as Mcl-1 .

Biological Activity and Efficacy

Research findings indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.85 | |

| HeLa (Cervical Cancer) | 3.25 | |

| MCF-7 (Breast Cancer) | 2.10 | |

| HT29 (Colon Cancer) | 1.98 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl and thiazole rings significantly affect the compound's biological activity:

- Chloro and Trifluoromethyl Substituents : These groups are essential for enhancing cytotoxicity, particularly against solid tumors.

- Ethoxy Group : The presence of the ethoxy group on the phenyl ring appears to improve solubility and bioavailability, contributing to increased efficacy .

- Thiazole Ring : The thiazole moiety is crucial for the interaction with target proteins involved in cancer progression, indicating that maintaining this structure is vital for activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Studies : In mouse models of lung cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent .

- Combination Therapy : When used in combination with standard chemotherapeutics like doxorubicin, enhanced anticancer effects were observed, suggesting synergistic potential .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by several functional groups that enhance its reactivity and biological properties. The synthesis typically involves multi-step organic reactions starting from simpler precursors. The presence of halogen substituents, specifically chlorine and trifluoromethyl groups, plays a crucial role in modulating its pharmacological activities.

Anticancer Properties

Research indicates that compounds similar to (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile exhibit significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HCT-116 | 5.0 | Induces G0/G1 phase arrest |

| MCF-7 | 7.5 | Promotes apoptosis |

| HeLa | 6.0 | Inhibits cell proliferation |

The mechanism of action involves cell cycle arrest and apoptosis induction, making it a promising candidate for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 100 |

These findings suggest that the compound may serve as a potential antimicrobial agent .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Cancer Treatment

Due to its cytotoxic effects on multiple cancer cell lines, this compound could be developed as a novel anticancer drug.

Antimicrobial Agent

Its demonstrated efficacy against pathogenic bacteria suggests potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

a. (2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile ()

- Key Differences: 4-Butylphenyl vs. 3,4-Dichlorophenyl (thiazole substituent) vs. 4-ethoxyphenyl: Dichlorophenyl increases steric bulk and electron-withdrawing capacity, whereas ethoxyphenyl offers moderate electron-donating effects, improving solubility .

- Implications : The target compound’s trifluoromethyl and chloro groups may enhance metabolic stability compared to the butyl group in .

b. (E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile ()

- Key Differences: 3-Oxobenzo[f]chromen-2-yl vs. 4-ethoxyphenyl: The chromene system in enables extended π-π stacking but reduces solubility due to increased hydrophobicity. 4-Chlorophenyl (acrylonitrile substituent) vs.

c. (Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile ()

- Key Differences: 4-Nitrophenyl (thiazole substituent) vs. 4-ethoxyphenyl: The nitro group is a stronger electron-withdrawing group than ethoxy, which could increase reactivity but reduce bioavailability due to polarity. 3-Chloro-2-methylphenyl vs.

a. Urea Derivatives ()

Compounds like 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k) () share the 4-chloro-3-(trifluoromethyl)phenyl group but replace acrylonitrile with a urea moiety. Ureas are potent hydrogen-bond donors, often enhancing affinity for kinase ATP-binding pockets. In contrast, the acrylonitrile group in the target compound may enable covalent inhibition mechanisms .

b. Sorafenib Tosylate ()

Sorafenib Tosylate, a clinically approved kinase inhibitor, contains the 4-chloro-3-(trifluoromethyl)phenyl group linked via a urea bridge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.